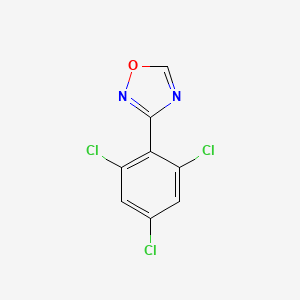
3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4,6-Triclorofenil)-1,2,4-oxadiazol: es un compuesto heterocíclico caracterizado por la presencia de un anillo oxadiazol sustituido con un grupo 2,4,6-triclorofenilo
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de 3-(2,4,6-Triclorofenil)-1,2,4-oxadiazol típicamente involucra la ciclización de precursores apropiados bajo condiciones específicas. Un método común es la reacción de 2,4,6-triclorobenzohidrazida con un precursor adecuado de óxido de nitrilo. La reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio, y la ciclización ocurre bajo condiciones de reflujo .
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. Además, el uso de reactivos y solventes más seguros y ecológicos a menudo se considera en entornos industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones: 3-(2,4,6-Triclorofenil)-1,2,4-oxadiazol puede sufrir varias reacciones químicas, incluyendo:
Reacciones de Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica debido a la presencia de átomos de cloro que retiran electrones en el anillo fenilo.
Reacciones de Oxidación y Reducción: El anillo oxadiazol puede ser sometido a oxidación o reducción bajo condiciones específicas, lo que lleva a la formación de diferentes derivados.
Reacciones de Cicloadición: El compuesto puede sufrir reacciones de cicloadición con varios dienófilos o dipolarófilos, formando nuevas estructuras heterocíclicas.
Reactivos y Condiciones Comunes:
Sustitución Nucleofílica: Se utilizan comúnmente reactivos como metóxido de sodio o terc-butóxido de potasio en solventes apróticos polares como dimetilsulfóxido (DMSO).
Oxidación: Se pueden emplear agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Principales Productos Formados:
Productos de Sustitución: Varios derivados de oxadiazol sustituidos.
Productos de Oxidación: Formas oxidadas del anillo oxadiazol.
Productos de Reducción: Derivados reducidos con grupos funcionales alterados.
Aplicaciones Científicas De Investigación
Química: 3-(2,4,6-Triclorofenil)-1,2,4-oxadiazol se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas. Su estructura única permite la formación de diversas entidades químicas a través de varias reacciones .
Biología: En la investigación biológica, este compuesto se estudia por su potencial como molécula bioactiva. Ha demostrado ser prometedor en el desarrollo de nuevos fármacos y agentes terapéuticos debido a su capacidad de interactuar con objetivos biológicos .
Medicina: El compuesto se está investigando por sus potenciales propiedades medicinales, incluyendo actividades antimicrobianas, antifúngicas y anticancerígenas. Su capacidad para inhibir enzimas y vías específicas lo convierte en un candidato para el desarrollo de fármacos .
Industria: En el sector industrial, 3-(2,4,6-Triclorofenil)-1,2,4-oxadiazol se utiliza en la producción de materiales avanzados, incluyendo polímeros y recubrimientos. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones .
Mecanismo De Acción
El mecanismo de acción de 3-(2,4,6-Triclorofenil)-1,2,4-oxadiazol implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, inhibiendo su actividad y conduciendo a varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas quinasas o proteasas, interrumpiendo las vías de señalización celular y conduciendo a la muerte celular en células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares:
2,4,6-Triclorofenilhidrazina: Un precursor en la síntesis de 3-(2,4,6-Triclorofenil)-1,2,4-oxadiazol.
Bis(2,4,6-triclorofenil) oxalato: Otro compuesto con características estructurales similares pero diferentes aplicaciones.
Singularidad: 3-(2,4,6-Triclorofenil)-1,2,4-oxadiazol destaca por su combinación única de un anillo oxadiazol y un grupo triclorofenilo. Esta estructura confiere propiedades químicas y biológicas específicas que no se observan en otros compuestos similares.
Propiedades
Fórmula molecular |
C8H3Cl3N2O |
|---|---|
Peso molecular |
249.5 g/mol |
Nombre IUPAC |
3-(2,4,6-trichlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H3Cl3N2O/c9-4-1-5(10)7(6(11)2-4)8-12-3-14-13-8/h1-3H |
Clave InChI |
QCGGSKPEPYCTGR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)C2=NOC=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


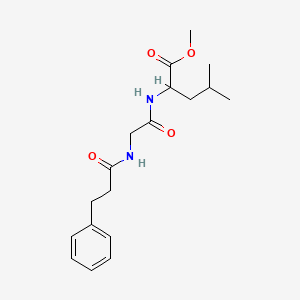
![2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12442856.png)
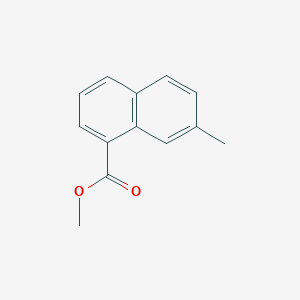
![3-[1-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B12442870.png)


![tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate](/img/structure/B12442889.png)
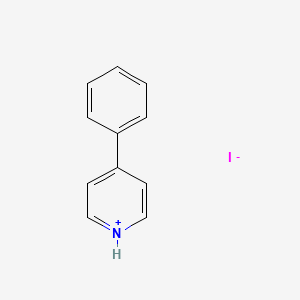
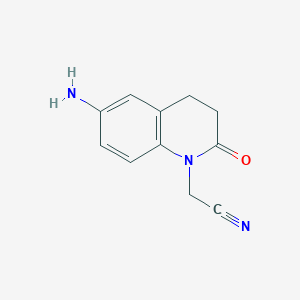
![4-[5-(4-Hydroxy-3-methoxyphenyl)penta-1,4-dien-1-YL]-2-methoxyphenol](/img/structure/B12442917.png)
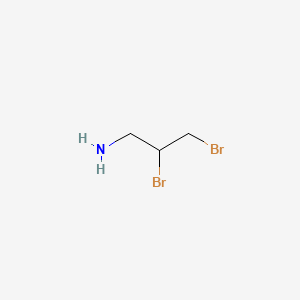
![(3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea](/img/structure/B12442927.png)
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12442932.png)
![tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate](/img/structure/B12442933.png)
